molecular formula C16H14N2O2 B15065814 Hydroxymethyl-methaqualon CAS No. 5060-49-1

Hydroxymethyl-methaqualon

Cat. No.: B15065814
CAS No.: 5060-49-1
M. Wt: 266.29 g/mol
InChI Key: CNRIAQQRQYWDQL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Hydroxymethyl-methaqualon involves several steps:

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

Hydroxymethyl-methaqualon undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a methylene derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hydroxymethyl-methaqualon has several scientific research applications:

Mechanism of Action

Hydroxymethyl-methaqualon exerts its effects primarily through modulation of the GABA-A receptor . It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to increased sedative and hypnotic effects. The molecular targets and pathways involved include various subtypes of the GABA-A receptor, which contribute to its overall pharmacological profile.

Comparison with Similar Compounds

Hydroxymethyl-methaqualon is similar to other methaqualone derivatives, such as:

This compound is unique due to the presence of the hydroxymethyl group, which influences its chemical reactivity and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

5060-49-1

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(hydroxymethyl)-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H14N2O2/c1-11-6-2-5-9-14(11)18-15(10-19)17-13-8-4-3-7-12(13)16(18)20/h2-9,19H,10H2,1H3

InChI Key

CNRIAQQRQYWDQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CO

Origin of Product

United States

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